molecular formula C20H17ClN6OS B6511826 4-chloro-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895101-07-2

4-chloro-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B6511826
CAS No.: 895101-07-2
M. Wt: 424.9 g/mol
InChI Key: ZAXVITKTSGGBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a heterocyclic molecule featuring a 1,2,4-thiadiazole core substituted with a 1,2,3-triazole moiety and a benzamide group. The triazole ring is further modified with a 3,4-dimethylphenyl group and a methyl substituent, while the benzamide contains a para-chloro substituent.

Properties

IUPAC Name

4-chloro-N-[3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6OS/c1-11-4-9-16(10-12(11)2)27-13(3)17(24-26-27)18-22-20(29-25-18)23-19(28)14-5-7-15(21)8-6-14/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXVITKTSGGBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological effects, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural motifs:

  • Benzamide core : This structure is known for its diverse biological activities.
  • Thiadiazole and triazole rings : These heterocyclic systems are often associated with enhanced pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. The incorporation of these rings in the structure of this compound may enhance its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
4-Chloro...P. aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that benzamide derivatives with thiadiazole and triazole groups can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound CHeLa5.0Apoptosis induction
Compound DMCF-710.0Cell cycle arrest
4-Chloro...A549 (Lung cancer)7.5Inhibition of DNA synthesis

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes relevant to neurodegenerative diseases. For instance, it may exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)15.0
Butyrylcholinesterase (BuChE)20.0

Study on Anticancer Activity

In a recent study conducted on various cancer cell lines, the compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 7.5 µM. The study highlighted the importance of the triazole ring in enhancing the anticancer activity by facilitating better binding to target proteins involved in cell proliferation.

Study on Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in SH-SY5Y cells. The results suggested that the compound could reduce reactive oxygen species (ROS) levels and improve cell viability.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,2,4-thiadiazole core distinguishes it from analogs with 1,3,4-thiadiazole () or 1,3-thiazole () backbones. Thiadiazoles are known for their electron-deficient nature, enhancing reactivity in electrophilic substitutions .
  • The 4-chlorobenzamide moiety is analogous to ’s 4-chlorophenyl group, which is associated with enhanced bioactivity in antimicrobial agents .
2.2. Physicochemical Properties

Spectroscopic and analytical data highlight critical differences:

Compound / ID IR (cm⁻¹) $ ^1 \text{H-NMR} $ (δ, ppm) Mass (m/z) Elemental Analysis (C/H/N)
Target Compound Not reported Not reported Not reported Not reported
3390 (NH), 1243 (C=S), 702 (C-Cl) 9.55 (s, triazole-H), 6.86–7.26 (m, Ar-H), 2.59 (s, CH3) 419 (M+1) C: 63.08%, H: 3.61%, N: 3.37%
(Compound 6) 1606 (C=O) 7.36–7.72 (m, Ar-H), 7.95–8.13 (d, isoxazole-H) 348 (M+) C: 61.98%, H: 3.55%, N: 16.11%
1605 (C=O) 7.36–7.72 (m, Ar-H), 8.04–8.39 (d, pyridine-H) 286 (M+) Not reported

Key Observations :

  • The C=S stretch (1243 cm⁻¹) in ’s triazole-thione is absent in the target compound, which lacks a thione group .
  • C=O stretches (~1600–1700 cm⁻¹) are common in benzamide-containing analogs () and likely present in the target compound .
  • The target’s chlorine substituent would produce a distinct C-Cl IR peak (~700 cm⁻¹), similar to and .

Preparation Methods

Cyclization of Thioamides

A common approach involves treating a thioamide precursor with sulfur monochloride (S2Cl2S_2Cl_2) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. For example, reacting 3-(chlorocarbonyl)thioamide with S2Cl2S_2Cl_2 at 0–5°C yields the 1,2,4-thiadiazole ring. The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon, followed by cyclization and elimination of HCl.

Table 1: Optimization of Thiadiazole Cyclization

ReagentSolventTemperature (°C)Yield (%)
S2Cl2S_2Cl_2DCM0–578
Lawesson’s ReagentTHF2565
Cl3CCNCl_3CCNToluene8042

Synthesis of the 1,2,3-Triazole Moiety

The 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-yl group is constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" approach ensures high regioselectivity for the 1,4-disubstituted triazole.

Azide Preparation

The azide precursor, 3,4-dimethylphenyl azide , is synthesized by diazotization of 3,4-dimethylaniline with sodium nitrite (NaNO2NaNO_2) and hydrochloric acid (HClHCl), followed by treatment with sodium azide (NaN3NaN_3) in aqueous ethanol.

Alkyne Substrate

The alkyne component, 5-methyl-1-propargyl-1H-1,2,3-triazole , is prepared by alkylating 5-methyl-1H-1,2,3-triazole with propargyl bromide in the presence of potassium carbonate (K2CO3K_2CO_3) in acetonitrile.

CuAAC Reaction

The cycloaddition is performed using copper(I) iodide (CuICuI) as a catalyst, tris(benzyltriazolylmethyl)amine (TBTA) as a ligand, and ascorbic acid as a reducing agent in a tert-butanol/water mixture (1:1). The reaction proceeds at room temperature for 12 hours, achieving yields >85%.

Coupling of Thiadiazole and Triazole Units

The connection of the 1,2,4-thiadiazole and 1,2,3-triazole moieties is achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

SNAr Reaction

The 5-amino-1,2,4-thiadiazole undergoes SNAr with a halogenated triazole derivative (e.g., 4-bromo-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole ) in dimethylformamide (DMF) using potassium tert-butoxide (tt-BuOK$$) as a base at 80°C. This method affords moderate yields (60–70%) but requires careful control of stoichiometry.

Suzuki-Miyaura Coupling

Alternatively, a boronated triazole (e.g., 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-ylboronic acid pinacol ester ) is coupled with a halogenated thiadiazole (e.g., 5-bromo-1,2,4-thiadiazole ) using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4Pd(PPh_3)_4) as a catalyst and sodium carbonate (Na2CO3Na_2CO_3) as a base in a toluene/ethanol/water solvent system. This method achieves superior yields (85–93%) under optimized conditions.

Table 2: Comparison of Coupling Methods

MethodCatalystSolvent SystemYield (%)
SNArDMF65
Suzuki-MiyauraPd(PPh3)4Pd(PPh_3)_4Toluene/EtOH/H₂O93

Benzamide Functionalization

The final step involves acylating the 5-amino group of the coupled thiadiazole-triazole intermediate with 4-chlorobenzoyl chloride .

Acylation Conditions

The reaction is conducted in anhydrous tetrahydrofuran (THF) using N,NN,N-diisopropylethylamine (DIPEA) as a base. After stirring at 0°C for 1 hour and room temperature for 12 hours, the product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Parameters:

  • Molar Ratio: 1:1.2 (amine:acyl chloride)

  • Workup: Aqueous wash (5% NaHCO3NaHCO_3), brine, drying (MgSO4MgSO_4)

  • Yield: 75–80%

Crystallization and Purification

The crude product is recrystallized from a mixture of ethyl acetate and hexane (1:3) to obtain pure 4-chloro-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide as a white crystalline solid. Seeding with pre-formed crystals accelerates nucleation and improves polymorph control.

Analytical Characterization

The final compound is characterized by:

  • 1H^1H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.91 (m, 2H, benzamide-H), 7.42–7.44 (m, 2H, benzamide-H), 7.25–7.28 (m, 3H, aromatic-H), 2.35 (s, 3H, CH₃), 2.30 (s, 6H, CH₃).

  • LC-MS (ESI): m/z 507.1 [M+H]⁺ (calculated for C₂₄H₂₀ClN₅O₂S: 507.1) .

Q & A

Basic Questions

Q. What are the critical steps for synthesizing 4-chloro-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis involves multi-step processes, starting with the formation of the triazole and thiadiazole rings. Key steps include:

  • Cyclization reactions for heterocyclic ring formation (triazole and thiadiazole) under reflux conditions.
  • Amide coupling using benzamide precursors with activating agents.
  • Solvent selection: Dimethylformamide (DMF) or acetonitrile is preferred for solubility and reaction efficiency .
  • Catalysts: Acidic or basic catalysts (e.g., glacial acetic acid) are used to accelerate cyclization and coupling steps .
  • Temperature control: Maintain 80–100°C during reflux to prevent side reactions.

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm proton environments and carbon backbone, with characteristic peaks for triazole (~7.5–8.5 ppm) and thiadiazole (δ ~160–170 ppm for C=S) .
  • Mass spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~455–465 Da) and fragmentation patterns .
  • IR spectroscopy: Identify functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹) .

Q. What structural features contribute to its biological activity?

  • Methodological Answer:

  • Triazole ring: Enhances hydrogen bonding with biological targets (e.g., enzymes or receptors) .
  • Thiadiazole moiety: Imparts electron-deficient properties, facilitating π-π stacking in protein binding pockets .
  • Chlorobenzamide group: Increases lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer:

  • Solvent optimization: Replace DMF with acetonitrile for easier post-reaction purification via distillation .
  • Catalyst screening: Test alternatives like DMAP (4-dimethylaminopyridine) for amide coupling efficiency .
  • Stepwise isolation: Purify intermediates (e.g., triazole precursor) via column chromatography before thiadiazole formation to minimize impurities .

Q. How to resolve contradictions in biological activity data across derivatives?

  • Methodological Answer:

  • Substituent analysis: Compare analogs with varying substituents (e.g., 3,4-dimethylphenyl vs. fluorophenyl) using in vitro assays (e.g., enzyme inhibition). For example, bulky substituents may sterically hinder target binding .
  • Computational docking: Model interactions with targets (e.g., kinases) to identify steric/electronic mismatches .
  • Dose-response studies: Verify activity trends across multiple concentrations to rule out assay variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer:

  • Bioisosteric replacement: Substitute the thiadiazole with oxadiazole to assess impact on target affinity .
  • Positional isomerism: Synthesize analogs with chloro and methyl groups at alternate positions on the benzamide ring .
  • Pharmacophore mapping: Use X-ray crystallography or molecular dynamics to identify critical binding interactions (e.g., hydrogen bonds with triazole N-atoms) .

Q. How can computational methods predict metabolic stability or toxicity?

  • Methodological Answer:

  • ADMET prediction tools: Use SwissADME or ProTox-II to estimate solubility, CYP450 interactions, and hepatotoxicity based on logP (>3 may indicate poor solubility) .
  • DFT calculations: Analyze electron density maps to identify reactive sites (e.g., thiadiazole sulfur) prone to oxidative metabolism .
  • Metabolite simulation: Predict Phase I metabolites (e.g., hydroxylation at methyl groups) using software like MetaSite .

Q. What experimental approaches assess compound stability under physiological conditions?

  • Methodological Answer:

  • pH stability studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C over 24 hours .
  • Light/heat stability: Expose to UV light (254 nm) or 40–60°C for 48 hours and quantify degradation products .
  • Plasma stability: Incubate with human plasma (37°C, 1 hour) and measure remaining intact compound using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.